Dichloro(ethyl)silane

Description

Evolution of Organosilicon Chemistry and Chlorosilanes

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has grown significantly since its origins in the 19th century. sbfchem.com The first organosilicon compound, tetraethylsilane, was synthesized in 1863. sbfchem.com That same year, Charles Friedel and James Crafts produced the first organochlorosilane compound. iust.ac.irwikipedia.org The field was further advanced in the early 20th century by Frederic S. Kipping, who conducted extensive research, synthesized a wide array of organosilicon compounds, and coined the term "silicone." sbfchem.comiust.ac.ir Kipping utilized Grignard reagents to create alkylsilanes and arylsilanes, and was the first to prepare silicone oligomers and polymers. iust.ac.ir

A major breakthrough occurred in the 1940s with the development of the "direct process" (also known as the Müller-Rochow process), which enabled the large-scale industrial production of organosilanes and became the foundation of the silicone industry. mdpi.com This process was a significant step forward from previous multi-stage and complex synthesis methods. mdpi.com Chlorosilanes are key intermediates in organosilicon chemistry, serving as precursors for a vast range of materials, including silicone polymers. mdpi.comontosight.ai Their reactivity, particularly their susceptibility to hydrolysis, makes them versatile building blocks in chemical synthesis.

Strategic Importance of Dichloro(ethyl)silane in Academic Research

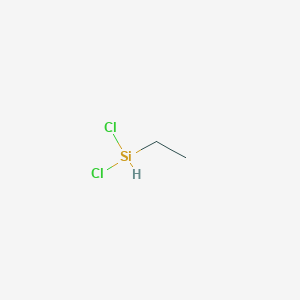

This compound (C₂H₆Cl₂Si) is an organosilicon compound that holds strategic importance in academic research due to its unique reactivity and versatility as a precursor. It contains a silicon atom bonded to an ethyl group, a hydrogen atom, and two chlorine atoms. Its value stems from the reactive Si-Cl and Si-H bonds, which allow it to participate in a variety of chemical transformations.

In materials science, this compound is a key compound for synthesizing advanced materials. It is used in chemical vapor deposition processes to create silicon carbide (SiC) coatings and to functionalize surfaces, such as modifying silica (B1680970) or glass substrates to create hydrophobic layers. Research has shown that alkylmethyldichlorosilanes can be used to prepare silicon-supported alkylsiloxane layers, covalently attaching to silicon oxide surfaces. acs.org Furthermore, it is a valuable monomer in polymerization reactions and hydrosilylation, a fundamental process for creating silicone-based materials and other organosilicon compounds. cymitquimica.com

The direct synthesis of this compound can be achieved through the reaction of metallic silicon, hydrogen chloride, and ethylene (B1197577), using copper(I) chloride as a catalyst. rsc.org Studies have reported a silicon conversion rate of 36% and a selectivity of 47% for this compound under specific conditions. rsc.org This direct synthesis route makes it an accessible and important intermediate for producing specialty chemicals and silicone polymers.

Scope and Research Objectives in this compound Investigations

Investigations into this compound are driven by several key research objectives, primarily centered on understanding its reactivity, controlling its chemical transformations, and harnessing it for the synthesis of novel materials. A significant area of study involves exploring its reaction mechanisms to better predict and control outcomes.

A primary research focus is on the reactivity of the silicon-chlorine and silicon-hydrogen bonds. For example, the reaction of this compound with dimethyl sulfoxide (B87167) (DMSO) has been shown to be highly dependent on the solvent used, yielding different products. researchgate.net This highlights a research objective of understanding how reaction conditions can steer the synthesis towards specific molecular architectures. researchgate.net

Key Research Findings on the Reaction of this compound with DMSO

| Solvent | Major Products | Yield |

|---|---|---|

| Toluene (B28343), Chloroform (B151607) (non-polar) | Oligoethyl(hydro)cyclosiloxanes ((EtSi(H)O)n, n = 3–8) | Up to 77% |

| Acetonitrile (B52724) (MeCN) | Oligoethyl(hydro)cyclosiloxanes and cyclic monochlorinated siloxanes | ~7:3 ratio |

| Diethyl ether (excess) | Linear α,ω-diethoxyoligoethyl(hydro)siloxanes (EtO(EtSi(H)O)nEt, n = 2–7) | 70–75% |

Data sourced from a study on the unexpected reactions of this compound with DMSO. researchgate.net

These studies suggest that the reactions may proceed through highly reactive intermediates like ethyl(hydro)- and chloro(ethyl)silanones, demonstrating a fundamental research objective of identifying and characterizing transient species in reaction pathways. researchgate.net

Another major objective is the application of this compound in materials science. Researchers investigate its use for surface modification to control properties like wettability. acs.org For instance, the reaction of dichlorosilanes on silicon wafers can form layers whose thickness and structure depend on the reaction conditions (vapor phase vs. liquid phase), affecting the surface's contact angles with water and other liquids. acs.org The overarching goal is to leverage the unique reactivity of this compound to design and synthesize advanced materials with tailored properties for specific applications. cymitquimica.com

Compound Properties and Comparisons

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₆Cl₂Si |

| Molecular Weight | 129.06 g/mol nih.gov |

| IUPAC Name | This compound |

| Canonical SMILES | CCSiHCl |

| InChI Key | PFMKUUJQLUQKHT-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Table 2: Comparison of Common Chlorosilanes

| Compound Name | Formula | Key Features | Primary Application Area |

|---|---|---|---|

| This compound | C₂H₅SiHCl₂ | Contains Si-H and Si-Cl bonds; ethyl group offers moderate steric bulk. | Precursor for polymers and surface modification. |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Two methyl groups; highly reactive in hydrolysis. wikipedia.org | Principal precursor to dimethylsilicone polymers. wikipedia.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetyl chloride |

| Acetonitrile |

| Alkylmethyldichlorosilanes |

| Alkyltrichlorosilanes |

| Boron trifluoride |

| Chloroform |

| Chlorosilanes |

| This compound |

| Dichlorodiethylsilane |

| Dichlorodimethylsilane (B41323) |

| Dichloroisopropylsilane |

| Dichloro-n-propyl-silane |

| Dichlorovinylsilane |

| Diethyl ether |

| Dimethyl sulfoxide (DMSO) |

| Dimethoxydimethylsilanes |

| Diphenyldichlorosilane |

| Ethylene |

| Grignard reagents |

| Hydrogen chloride |

| Methyltrichlorosilane (B1216827) |

| Propylene |

| Silanols |

| Silicon carbide |

| Silicones |

| Siloxanes |

| Tetraethylsilane |

| Toluene |

Structure

2D Structure

Properties

Molecular Formula |

C2H6Cl2Si |

|---|---|

Molecular Weight |

129.06 g/mol |

IUPAC Name |

dichloro(ethyl)silane |

InChI |

InChI=1S/C2H6Cl2Si/c1-2-5(3)4/h5H,2H2,1H3 |

InChI Key |

RKHXNBJRDQOIOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[SiH](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Dichloro Ethyl Silane As a Precursor

Established Synthetic Pathways to Dichloro(ethyl)silane

The industrial production and laboratory synthesis of this compound are primarily achieved through two well-established methods: direct synthesis and hydrosilylation.

Direct Synthesis Approaches

The direct synthesis, famously known as the Rochow-Müller process, is a cornerstone of industrial organosilane production. usq.edu.auwikipedia.orgmdpi.com This method involves the reaction of elemental silicon with an alkyl halide in the presence of a copper catalyst at high temperatures. wikipedia.org For this compound, the process utilizes the reaction of metallic silicon with ethyl chloride. usq.edu.aumdpi.com

A more common industrial variant for producing organodichlorosilanes involves reacting metallic silicon with hydrogen chloride and an alkene, such as ethylene (B1197577). rsc.org This reaction, catalyzed by copper(I) chloride, yields this compound with a reported silicon conversion of 36% and a selectivity of 47%. rsc.org The reaction is believed to proceed through a surface silylene intermediate that reacts with ethylene to form the silicon-carbon bond. rsc.org

Alternative Preparative Routes and Optimization Studies

Beyond the direct process, hydrosilylation offers a significant alternative pathway for synthesizing this compound. conicet.gov.arpageplace.deresearchgate.net This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. pageplace.de Specifically, trichlorosilane (B8805176) is reacted with ethylene, often catalyzed by platinum-based compounds, to yield this compound. The heat of hydrosilylation for the reaction of trichlorosilane with ethylene is approximately 38 kcal/mole. pageplace.de

Optimization studies have shown that reaction conditions significantly influence the product distribution and yield. In the direct synthesis method, for instance, lower reaction temperatures or higher ethylene-to-hydrogen chloride ratios can increase the selectivity for this compound, albeit at the cost of lower silicon conversion. rsc.org The choice of catalyst is also crucial, with various studies exploring different catalytic systems to enhance efficiency and selectivity. sci-hub.boxnih.gov

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Direct Synthesis (Rochow-Müller Process) | Hydrosilylation |

| Reactants | Metallic silicon, Ethyl chloride (or Ethylene and HCl) usq.edu.aumdpi.comrsc.org | Trichlorosilane, Ethylene pageplace.de |

| Catalyst | Copper-based (e.g., CuCl) usq.edu.aursc.org | Platinum-based catalysts pageplace.de |

| Key Metrics | Silicon Conversion: 36%, Selectivity: 47% rsc.org | High yields possible with efficient catalysts sci-hub.box |

| Byproducts | Mixture of ethylchlorosilanes and other silanes usq.edu.au | Can include defluorosilylation products in specific cases sci-hub.box |

This compound as a Key Synthetic Intermediate for Organosilicon Compounds

The dual reactivity of the Si-Cl and Si-H bonds in this compound makes it a valuable precursor for a range of organosilicon compounds with diverse applications.

Formation of Cyclic Organosilicon Esters (Silacyclophanones)

This compound can be utilized in the synthesis of complex cyclic structures. While direct examples with this compound are less common in readily available literature, analogous reactions with other dichlorosilanes, such as methyl(organyl)dichlorosilanes, demonstrate the principle. These dichlorosilanes react with the trimethylsilyl (B98337) ester of isophthalic acid to form 16-membered cyclic organosilicon esters, known as silacyclophanones, in high yields (69–77%). researchgate.net This synthetic strategy highlights the potential for this compound to react with dicarboxylic acids or their derivatives to create novel cyclic esters containing an ethyl-substituted silicon atom.

Generation of Oligoethyl(hydro)siloxanes

The hydrolysis of this compound is a fundamental reaction for producing oligoethyl(hydro)siloxanes. researchgate.netrcsi.science In this process, the chlorine atoms are substituted by hydroxyl groups, which then undergo condensation to form Si-O-Si linkages. nih.gov The reaction of this compound with dimethyl sulfoxide (B87167) (DMSO) in non-polar solvents like toluene (B28343) or chloroform (B151607) has been shown to produce oligoethyl(hydro)cyclosiloxanes, with the general formula ((EtSi(H)O)n where n=3-8), in yields up to 77%. researchgate.netrcsi.science The solvent plays a critical role in determining the product composition; for example, in acetonitrile (B52724), a mixture of oligoethyl(hydro)cyclosiloxanes and cyclic monochlorinated siloxanes is formed. researchgate.netrcsi.science In diethyl ether, the reaction primarily yields linear α,ω-diethoxyoligoethyl(hydro)siloxanes. researchgate.netresearchgate.net

Table 2: Products from the Reaction of this compound with DMSO

| Solvent | Major Product(s) | Yield |

| Toluene, Chloroform | Oligoethyl(hydro)cyclosiloxanes ((EtSi(H)O)n, n=3-8) researchgate.netrcsi.science | Up to 77% researchgate.netrcsi.science |

| Acetonitrile | Oligoethyl(hydro)cyclosiloxanes and Cyclic Monochlorinated Siloxanes researchgate.netrcsi.science | ~7:3 ratio researchgate.netrcsi.science |

| Diethyl Ether | Linear α,ω-diethoxyoligoethyl(hydro)siloxanes researchgate.netresearchgate.net | 70-75% researchgate.netresearchgate.net |

Derivatization for Functional Material Precursors

The reactive sites on this compound allow for its derivatization into precursors for various functional materials. google.comgoogle.com The Si-Cl bonds can react with a multitude of nucleophiles. For instance, reactions with alcohols or amines can introduce alkoxy or amino functionalities, respectively. This is a common strategy for creating silane (B1218182) coupling agents used to modify surfaces of materials like glass and metals to improve adhesion in composites and coatings. google.comontosight.ai

The Si-H bond offers another route for functionalization, primarily through hydrosilylation reactions with molecules containing unsaturated bonds. researchgate.net This allows for the attachment of a wide range of organic groups, enabling the synthesis of precursors for silicones, polysilanes, and other advanced materials. ontosight.aiwikipedia.org This derivatization is crucial for producing functional polymers and for surface modification applications. google.comcfmats.com

Mechanistic Investigations of Dichloro Ethyl Silane Reactivity

Solvent-Dependent Reaction Pathways of Dichloro(ethyl)silane

The reactivity of this compound is profoundly influenced by the solvent in which the reaction is conducted. The polarity of the solvent, in particular, dictates the nature of the products formed, leading to a variety of oligosiloxane structures.

Reactions with Dimethyl Sulfoxide (B87167) (DMSO) and Oligosiloxane Formation

The reaction of this compound with dimethyl sulfoxide (DMSO) serves as a key example of solvent-dependent reactivity. researchgate.netrcsi.science This reaction, typically carried out at a 1:1 molar ratio at 0°C, yields different product compositions based on the solvent's properties. researchgate.netrcsi.science

In non-polar and low-polar solvents such as toluene (B28343) and chloroform (B151607), the reaction between this compound and DMSO predominantly produces oligoethyl(hydro)cyclosiloxanes. researchgate.netrcsi.science These cyclic structures, with the general formula ((EtSi(H)O)n), where 'n' ranges from 3 to 8, are formed in high yields, reaching up to 77%. researchgate.netrcsi.science

When the reaction is performed in acetonitrile (B52724) (MeCN), a more polar solvent, a mixture of products is observed. Alongside the expected oligoethyl(hydro)cyclosiloxanes, cyclic monochlorinated siloxanes are also formed. researchgate.netrcsi.science These co-products have the general structure ((EtSi(H)O)n(EtSi(Cl)O)), with 'n' ranging from 2 to 7. The approximate ratio of oligoethyl(hydro)cyclosiloxanes to the monochlorinated analogs is about 7:3 by weight (68% to 29%). researchgate.netrcsi.science

Product Distribution in the Reaction of this compound with DMSO in Various Solvents

| Solvent | Major Product(s) | General Formula | Yield |

| Toluene, Chloroform | Oligoethyl(hydro)cyclosiloxanes | ((EtSi(H)O)n), n = 3–8 | Up to 77% |

| Acetonitrile | Oligoethyl(hydro)cyclosiloxanes and Cyclic Monochlorinated Siloxanes | ((EtSi(H)O)n), ((EtSi(H)O)n(EtSi(Cl)O)), n = 2–7 | ~7:3 ratio (68:29 wt. %) |

| Diethyl Ether (excess) | Linear α,ω-Diethoxyoligoethyl(hydro)siloxanes | EtO(EtSi(H)O)nEt, n = 2–7 | 70–75% |

Proposed Mechanistic Frameworks for this compound Transformations

The diverse product outcomes from the reaction of this compound with DMSO in different solvents suggest complex underlying mechanisms. Researchers have proposed frameworks to explain these transformations, with silanone intermediates playing a pivotal role.

A plausible mechanism for the formation of the observed oligosiloxanes involves the generation of highly reactive silanone intermediates. researchgate.netrcsi.science It is suggested that the reaction proceeds through the formation of ethyl(hydro)silanone and chloro(ethyl)silanone as transient species. researchgate.netrcsi.science These intermediates are believed to be key in the subsequent polymerization and cyclization steps that lead to the final products. The specific reaction pathways and the eventual structure of the oligosiloxanes are then directed by the surrounding solvent environment.

Considerations of Ligand Metathesis in Reaction Progress

Ligand metathesis, or the exchange of substituents, is a fundamental process in organosilicon chemistry. For chlorosilanes like this compound, this can manifest as redistribution reactions where alkyl, chloro, and hydro groups are exchanged between silicon centers. Such reactions are crucial in the industrial synthesis of silanes, where, for instance, trichlorosilane (B8805176) undergoes catalyzed redistribution to produce dichlorosilane (B8785471) and ultimately silane (B1218182) (SiH₄). ntnu.nomdpi.com These processes often proceed until a thermodynamic equilibrium is reached, which can be unfavorable for the desired product, necessitating complex separation and recycling streams in industrial settings. ntnu.no

The mechanism for these redistribution reactions can be catalyzed. Borohydrides, for example, have been shown to efficiently catalyze the redistribution between hydrosilanes and chlorosilanes, with the reaction's efficiency depending on the specific catalyst and solvent used. rsc.org A proposed mechanism involves the exchange of hydride and chloride ions. mdpi.com For metal-catalyzed systems, particularly with d⁰ early transition metals or f-block elements, σ-bond metathesis is a key mechanistic pathway. ilpi.comwikipedia.orglibretexts.org This reaction proceeds through a four-center transition state without a change in the metal's oxidation state and is characterized by a highly negative entropy of activation, indicating a well-ordered transition state. wikipedia.orglibretexts.org This pathway is common in reactions involving silanes. ilpi.com

However, direct ligand metathesis is not always a dominant pathway. In the reaction of this compound with dimethyl sulfoxide (DMSO), it was observed that at short reaction times (approximately 15 minutes), equilibration reactions attributable to significant ligand metathesis did not occur. researchgate.net This suggests that under these specific conditions, other reaction pathways, such as the formation of intermediate silanones, proceed much faster than any potential ligand redistribution. researchgate.net

The table below summarizes various metathesis reactions relevant to the reactivity of functional silanes.

| Metathesis Type | Reactants | Catalyst/Conditions | Description |

| Ligand Redistribution | 2 SiHCl₃ | Anion-exchange resin | Catalytic disproportionation to SiH₂Cl₂ and SiCl₄. A key industrial process. ntnu.nomdpi.com |

| σ-Bond Metathesis | (C₅Me₅)₂Lu-CH₃ + R-H | None (d⁰ metal complex) | Exchange of a metal-ligand σ-bond with a C-H σ-bond. A general mechanism for d⁰ metals and silanes. wikipedia.org |

| σ-Bond Metathesis | Ti=NNMe₂ + RSiH₂X | None (d⁰ metal complex) | 1,2-addition of Si-H or Si-Cl bonds across a metal-ligand multiple bond, followed by σ-bond metathesis between the resulting Ti-H and a new Si-H bond. researchgate.net |

| Alkene Metathesis | H₂C=C(H)SiCl₂R | Grubbs or Hoveyda-Grubbs catalyst | Self-metathesis of dichloro-substituted vinylsilanes to form E-1,2-bis(silyl)ethenes. |

Kinetic Studies and Reaction Thermodynamics of this compound Derivatives

The reactivity of this compound is intrinsically linked to the kinetics and thermodynamics of its fundamental reactions, primarily hydrolysis and condensation. The ethyl group and two chlorine atoms create a reactive silicon center susceptible to nucleophilic attack, leading to the formation of silanols, siloxanes, and silicones.

Kinetic studies on analogous systems provide significant insight. For the hydrolysis of various alkoxysilanes, the reaction is often found to be first or pseudo-first order with respect to the silane concentration. d-nb.info The nature of the substituents on the silicon atom dramatically influences the reaction rates. Under acidic conditions, electron-donating alkyl groups increase the rate of hydrolysis, while under basic conditions, the opposite trend is observed. unm.edu

The solvent environment also plays a critical role in determining the reaction products and their relative yields, which is a reflection of the underlying kinetics and thermodynamics. In the reaction of this compound with DMSO at 0°C, the product distribution is highly dependent on the polarity of the solvent. researchgate.net

Table 1: Influence of Solvent on Product Distribution in the Reaction of this compound with DMSO Data sourced from a study on the reaction between EtSi(H)Cl₂ and DMSO in a 1:1 molar ratio at 0°C. researchgate.net

| Solvent | Product 1: Oligoethyl(hydro)cyclosiloxanes ((EtSi(H)O)ₙ) | Product 2: Other Products |

|---|---|---|

| Toluene (non-polar) | Major product, up to 77% yield | - |

| Chloroform (low polarity) | Major product, up to 77% yield | - |

| Acetonitrile (polar aprotic) | ~68 wt. % | ~29 wt. % Cyclic monochlorinated siloxanes ((EtSi(H)O)ₙ(EtSi(Cl)O)) |

| Diethyl ether (excess) | < 25% yield | 70-75% yield linear α,ω-diethoxyoligoethyl(hydro)siloxanes |

Kinetic parameters, such as activation energy (Ea), have been determined for the polymerization of closely related dichlorosilanes. For the ferric chloride (FeCl₃) catalyzed condensation polymerization of dichlorodimethylsilane (B41323) with a methoxy-terminated poly(dimethylsiloxane), the activation energy was calculated to be +43.6 kJ mol⁻¹. A large calculated entropy of reaction suggested a highly ordered transition state for the rate-determining step.

For the hydrolysis of related ethoxysilane (B94302) derivatives in acidic medium, activation energies have also been quantified, as shown in the table below. These values highlight how the molecular structure (e.g., the number of reactive ethoxy groups) influences the energy barrier for the reaction.

Table 2: Kinetic Data for Hydrolysis of Ethoxysilane Derivatives Data from studies on the hydrolysis of various ethoxysilanes in acidic media. d-nb.info

| Compound | pH | Hydrolysis Rate Constant (k) | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|---|---|

| Methyltriethoxysilane (MTES) | 3.13 | - | 57.61 |

| Methyltriethoxysilane (MTES) | 3.83 | - | 97.84 |

| Tetraethoxysilane (TEOS) | 3.13 | - | 31.52 |

| Dimethyldiethoxysilane (DMDEOS) | 2 to 5 | 0 to 0.6 M⁻¹ min⁻¹ | Not Reported |

These studies collectively demonstrate that the reaction pathways and rates for this compound and its derivatives are finely tunable through the choice of catalyst, solvent, pH, and temperature, reflecting a complex interplay of kinetic and thermodynamic factors.

Catalytic Applications of Dichloro Ethyl Silane in Organic Transformations

Dichloro(ethyl)silane as a Silicon(IV) Catalyst for Acylation Reactions.researchgate.netucj.org.uagrafiati.com

As a silicon(IV) compound, this compound demonstrates significant catalytic activity in the acylation of amines with carboxylic acids. researchgate.netucj.org.ua The reactivity of the compound is largely attributed to the electrophilic nature of the silicon center, which is enhanced by the presence of two chlorine atoms. This property allows it to effectively activate carboxylic acids for subsequent nucleophilic attack.

A key application of this compound as a catalyst is in the synthesis of anilides directly from carboxylic acids and aniline (B41778). researchgate.netgrafiati.com This method provides a direct route to amide bond formation, a fundamental transformation in organic chemistry.

Research has specifically highlighted the effectiveness of this compound in catalyzing the acylation of aniline with various hydroxynaphthoic acids. researchgate.netgrafiati.com These reactions, involving substrates like 3-hydroxy-2-naphthoic acid, 1-hydroxy-2-naphthoic acid, and 2-hydroxy-1-naphthoic acid, yield the corresponding anilides in nearly quantitative amounts. researchgate.net

The catalytic process mediated by this compound is notable for its efficiency under relatively mild conditions. The synthesis of hydroxynaphthoic acid anilides proceeds effectively in boiling ortho-xylene (146.5–147 °C), achieving almost quantitative yields with a catalyst loading of only 2 mol% relative to the hydroxynaphthoic acid. researchgate.netgrafiati.comgrafiati.com This low catalytic requirement underscores the compound's high activity.

The catalytic performance of this compound is comparable to, and in some contexts, part of a broader class of active silicon(IV) catalysts for anilide synthesis. researchgate.netucj.org.ua Studies show that other compounds such as tetrachlorosilane, trichloro(methyl)silane, dichloro(dimethyl)silane, and tetraethoxysilane are also effective catalysts for the acylation of aniline with hydroxynaphthoic acids under similar conditions. ucj.org.uagrafiati.com

A significant advantage of using these silicon(IV) compounds as catalysts is the drastically reduced quantity required compared to their traditional use as condensing agents. researchgate.netgrafiati.com Where typical syntheses might employ stoichiometric or even excess amounts of a condensing agent, the catalytic approach requires only 2 mol%. grafiati.com This represents a 15- to 35-fold reduction in the amount of the silicon compound needed, simplifying the technological process and reducing waste. researchgate.netucj.org.uagrafiati.com

| Silicon(IV) Compound | Role | Typical Amount Required | Catalytic Activity |

|---|---|---|---|

| This compound | Catalyst | 2 mol% | Active |

| Tetrachlorosilane | Catalyst / Condensing Agent | 2 mol% (as catalyst) | Active |

| Trichloro(methyl)silane | Catalyst | 2 mol% | Active |

| Dichloro(dimethyl)silane | Catalyst | 2 mol% | Active |

| Tetraethoxysilane | Catalyst | 2 mol% | Active |

Catalysis in Anilide Synthesis from Carboxylic Acids

Mechanistic Postulations in this compound-Mediated Catalysis.pageplace.de

While the precise mechanism for the this compound-catalyzed acylation is a subject of ongoing investigation, current understanding points towards a process involving nucleophilic catalysis. The inherent properties of the Si-Cl and Si-H bonds are central to its function. pageplace.de

The mechanism likely involves the activation of the carboxylic acid by the silicon catalyst. The presence of highly electronegative chlorine substituents on the silicon atom in this compound leads to a decrease in electron density, making the silicon center highly electrophilic and susceptible to nucleophilic attack. pageplace.de

A plausible catalytic cycle begins with the reaction between the carboxylic acid and this compound. This interaction would form a highly reactive silyl (B83357) ester intermediate. This activated intermediate is significantly more electrophilic than the starting carboxylic acid, facilitating a rapid nucleophilic attack by the amine (aniline). The subsequent formation of the stable amide bond would lead to the regeneration of the silicon catalyst, allowing it to participate in further cycles. This proposed pathway is consistent with the principles of nucleophilic catalysis, where the catalyst functions by forming a more reactive intermediate with one of the substrates. This is conceptually similar to the proposed P=O-nucleophilic catalysis mechanism for analogous reactions catalyzed by P(III) compounds. researchgate.netucj.org.ua

Structure-Activity Relationships in Catalytic Performance

The catalytic performance of this compound in organic transformations is intricately linked to its molecular structure and the nature of the catalytic system employed. The reactivity and selectivity observed in reactions catalyzed by or involving this compound are governed by a combination of electronic and steric effects originating from its substituents, as well as its interaction with co-catalysts or substrates.

The primary structural features of this compound that dictate its activity are the two chlorine atoms and the ethyl group attached to the central silicon atom.

Influence of Chloro Substituents : The two chlorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity, or Lewis acidity, of the silicon center. A more electrophilic silicon atom is more susceptible to nucleophilic attack, which is a key step in many catalytic cycles. This enhanced Lewis acidity allows this compound to function as a catalyst in its own right for certain reactions, such as the acylation of amines. ucj.org.ua

Influence of the Ethyl Group : The ethyl group influences the molecule's reactivity through both steric and electronic effects. Compared to a simple hydrogen or a methyl group, the ethyl group provides greater steric bulk around the silicon atom, which can influence the approach of substrates and affect regioselectivity. researchgate.net Electronically, the ethyl group has a weak electron-donating inductive effect (+I), which slightly counteracts the electron-withdrawing effect of the chlorine atoms. This balance between steric hindrance and electronic donation makes its reactivity distinct from other dichlorosilanes. For instance, it is generally expected to be less reactive than dichloro(methyl)silane due to the latter's smaller steric profile and lesser electron-donating character.

A study on the acylation of aniline with 3-hydroxy-2-naphthoic acid demonstrated that this compound is an active catalyst for the formation of the corresponding anilide, achieving a high yield. ucj.org.ua Its activity is comparable to other active Si(IV) compounds, underscoring the importance of the chloro-substituents in enabling catalysis. ucj.org.ua The performance of various silicon-based catalysts in this transformation highlights these relationships.

Table 1: Catalytic Performance of Various Silicon Compounds in the Acylation of 3-Hydroxy-2-Naphthoic Acid with Aniline Data sourced from a study on catalysis by phosphorus and silicon compounds. ucj.org.ua

| Catalyst (2 mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| This compound | 1.5 | 98.5 |

| Trichloro(methyl)silane | 1.5 | 98.4 |

| Dichloro(dimethyl)silane | 1.5 | 98.6 |

| Tetrachlorosilane | 1.5 | 98.5 |

| Tetraethoxysilane | 1.5 | 98.4 |

The data indicates that for this specific acylation reaction under the studied conditions, this compound exhibits catalytic activity on par with other highly chlorinated or reactive silanes, leading to a near-quantitative yield. ucj.org.ua

In many other catalytic applications, particularly hydrosilylation, this compound acts as a reagent that is activated by a primary catalyst, often a transition metal complex. researchgate.netresearchgate.net In these systems, the structure-activity relationship is a feature of the entire catalytic system. The nature of the metal center (e.g., platinum, ruthenium), its ligand sphere, and the silane's structure collectively determine the reaction's outcome, including its rate, regioselectivity, and stereoselectivity. nih.gov For example, the choice of catalyst can dictate whether a hydrosilylation reaction proceeds via a cis or trans addition mechanism. nih.gov

The fundamental properties of the silane (B1218182) substituents remain crucial. The balance of electronic and steric factors influences how the silane interacts with the metal catalyst and the substrate.

Table 2: Conceptual Influence of Substituents on Silane Reactivity in Catalysis This table illustrates general principles of structure-activity relationships. researchgate.netrsc.orgrsc.org

| Substituent Type | Effect | Impact on Reactivity/Catalytic Performance |

|---|---|---|

| Electron-Withdrawing (e.g., -Cl) | Increases Lewis acidity of Si center | Enhances susceptibility to nucleophilic attack, often increasing catalytic activity. |

| Electron-Donating (e.g., -CH₃, -CH₂CH₃) | Decreases Lewis acidity of Si center | Reduces intrinsic reactivity compared to H or Cl-substituted silanes. |

| Steric Bulk (e.g., increasing alkyl chain length) | Hinders access to the Si center | Can decrease reaction rates and influence regioselectivity. |

Advanced Materials Science Applications Derived from Dichloro Ethyl Silane

Polymeric Materials Synthesis Utilizing Dichloro(ethyl)silane Precursors

The reactivity of this compound makes it a valuable building block for specialized silicon-containing polymers. Its ability to participate in various polymerization and modification reactions is central to creating materials with tailored properties for high-performance applications.

Polysilanes, polymers with a backbone consisting entirely of silicon atoms, exhibit unique electronic and photophysical properties due to σ-electron delocalization along the Si-Si chain. researchgate.net While traditionally synthesized via Wurtz-type reductive coupling of dichlorodiorganosilanes, incorporating functional groups can be challenging under these harsh reaction conditions. researchgate.net

This compound offers a strategic entry point for creating functional polysilanes. The presence of the Si-H bond is particularly significant. A poly(ethylhydrosilane) can be synthesized and subsequently functionalized via post-polymerization modification. The reactive Si-H bond allows for the attachment of various functional moieties through hydrosilylation reactions. researchgate.net This approach enables the introduction of specific chemical groups designed to interact with and stabilize inorganic nanoparticles.

The polymer-guided assembly of nanoparticles is a powerful method for creating functional nanostructures with collective properties for applications in catalysis, sensing, and electronics. rsc.org Polysilanes functionalized with ligands, such as thioethers or other coordinating groups, can act as macromolecular scaffolds that direct the organization of nanoparticles like gold (Au) and palladium (Pd). acs.org These functional polymers not only mediate the assembly process but also encapsulate and stabilize the nanoparticles, preventing aggregation and preserving their unique properties. rsc.orgresearchgate.net

Polysilsesquioxanes (PSSQs) are a class of inorganic-organic hybrid polymers with the general formula [RSiO₁․₅]n. researchgate.net They possess a rigid, thermally stable, and chemically resistant siloxane framework, with properties that can be tuned by the organic substituent (R). These materials are typically synthesized through the hydrolysis and condensation of trifunctional silane (B1218182) precursors, such as trichloro- or trialkoxysilanes, leading to cage, ladder, or random structures. researchgate.net

While this compound is a difunctional precursor, it can be integrated into PSSQ structures as a co-monomer during synthesis. Co-hydrolysis and condensation of this compound with a trifunctional silane (e.g., ethyltrichlorosilane) allows for the deliberate introduction of Si-H functionalities into the resulting polysilsesquioxane network. This creates a hybrid PSSQ architecture with reactive sites that can be used for subsequent chemical modifications, such as grafting other molecules or crosslinking the polymer network. This method provides a pathway to novel silsesquioxane materials with tailored functionality and properties, such as double-decker silsesquioxanes (DDSQs) which serve as building blocks for advanced polymers. msu.edumdpi.com

Inorganic-Organic Hybrid Materials Engineering

The dual reactivity of this compound facilitates the construction of complex inorganic-organic hybrid materials, where distinct inorganic and organic components are combined at the molecular level to achieve synergistic properties.

A key application of this compound is in the synthesis of well-defined cyclic siloxane scaffolds. Research has shown that the reaction of this compound with dimethyl sulfoxide (B87167) (DMSO) yields oligoethyl(hydro)cyclosiloxanes. researchgate.net The composition of the products is highly dependent on the solvent used, as detailed in the table below. researchgate.net

Table 1: Products from the Reaction of this compound with DMSO in Various Solvents

| Solvent | Major Products | Yield |

|---|---|---|

| Toluene (B28343), Chloroform (B151607) | Oligoethyl(hydro)cyclosiloxanes ((EtSi(H)O)n, n=3-8) | Up to 77% |

| Acetonitrile (B52724) | Mixture of oligoethyl(hydro)cyclosiloxanes and cyclic monochlorinated siloxanes | ~7:3 ratio |

These cyclic siloxane oligomers serve as robust inorganic scaffolds. They can be further functionalized to create sophisticated nanoreactors. researchgate.net For instance, by attaching poly(ethylene glycol) (PEG) chains to the cyclic siloxane framework, hybrid structures are formed that can act as reducing agents and stabilizing media for the synthesis of metal nanoparticles. researchgate.net These nanoreactors have been successfully used to generate stable silver and palladium nanoparticles, demonstrating their effectiveness in controlling nanoparticle formation and preventing aggregation. acs.orgresearchgate.net The design of such systems relies on the controlled synthesis of the initial siloxane scaffold, for which this compound is a critical precursor. d-nb.info

Thermoplastic elastomers (TPEs) combine the processing ease of thermoplastics with the elasticity of crosslinked rubbers. Silane chemistry is often employed to enhance the performance of TPEs, particularly in thermoplastic vulcanizates (TPVs), where a rubbery phase is dynamically crosslinked within a thermoplastic matrix. googleapis.comjustia.com

This compound, as a hydridosilane, can be integrated into TPE systems as a reactive modifier or crosslinking agent. Through hydrosilylation reactions, the Si-H group can react with unsaturated polymers (containing C=C bonds) in the rubbery phase, leading to stable Si-C crosslinks. googleapis.com This improves the mechanical properties, such as tensile strength and compression set, of the final material.

Chemical Vapor Deposition (CVD) and Chemical Vapor Infiltration (CVI) Precursor Research

Chemical Vapor Deposition (CVD) and Chemical Vapor Infiltration (CVI) are crucial techniques for producing high-performance coatings and composite materials. The choice of precursor is critical as it dictates the deposition chemistry, film composition, and process temperature.

Chlorinated silanes, such as dichlorosilane (B8785471) (SiH₂Cl₂) and silicon tetrachloride (SiCl₄), are widely used as silicon source gases in CVD for growing high-quality silicon and silicon carbide epitaxial films. researchgate.netarxiv.org this compound is investigated as a precursor that offers both silicon and an integrated carbon source (the ethyl group) in a single molecule. scribd.com This can be advantageous for depositing silicon carbide (SiC) or silicon carbonitride (SiCN) films, potentially at lower temperatures and with better control over stoichiometry compared to using separate silicon and carbon precursors. scribd.com The general CVD process involves the thermal decomposition of the precursor gas at a hot surface to form a solid film. researchgate.net

Table 2: Comparison of Common Silicon Precursors in CVD

| Precursor | Chemical Formula | Common Application | Key Characteristics |

|---|---|---|---|

| Silane | SiH₄ | Silicon, Silicon Dioxide | Lower deposition temperature, less selective |

| Dichlorosilane (DCS) | SiH₂Cl₂ | Silicon, Silicon Carbide | Wide temperature range, more selective than silane researchgate.net |

| Trichlorosilane (B8805176) | SiHCl₃ | Polysilicon (Siemens process) | Standard for bulk polysilicon production |

Chemical Vapor Infiltration (CVI) is a modification of the CVD process used to densify porous fibrous preforms, creating ceramic matrix composites (CMCs). researchgate.netwikipedia.org In CVI, the precursor gas, such as this compound, infiltrates the porous structure and decomposes on the fiber surfaces, gradually filling the void space with a ceramic matrix. wikipedia.org This process is used to fabricate materials with exceptional high-temperature stability and mechanical properties for applications in aerospace and energy systems. wikipedia.org The use of an ethyl-substituted silane can be beneficial for forming SiC matrices within carbon or silicon carbide fiber preforms.

Application in Advanced Ceramic and Silicon-Based Material Growth

This compound and its chemical analogs, particularly chlorosilanes, are pivotal precursors in the synthesis of high-performance, non-oxide ceramics and silicon-based materials. Their utility is most prominent in chemical vapor deposition (CVD) processes, where they serve as a molecular source for silicon. The presence of chlorine in these molecules is instrumental in modifying the reaction chemistry to achieve high-quality films at significant growth rates, a critical requirement for manufacturing advanced components for electronics, aerospace, and other high-technology sectors. archive.orgdiva-portal.org

The primary advantage of using chlorinated precursors like this compound and dichlorosilane over non-chlorinated silane (SiH₄) is the suppression of gas-phase nucleation. arxiv.org In conventional CVD processes using silane, silicon atoms can prematurely form clusters or droplets in the gas phase before reaching the substrate. diva-portal.org This depletes the silicon available for film growth and can incorporate defects into the material, compromising its quality. diva-portal.org Chlorinated species can etch away these silicon droplets, ensuring that more silicon contributes to the epitaxial growth on the substrate surface. diva-portal.orgarxiv.org

Growth of Silicon Carbide (SiC)

Silicon carbide is a highly sought-after material for high-power and high-frequency electronic devices due to its wide bandgap, high breakdown field, and excellent thermal conductivity. diva-portal.orgaip.org CVD is the foremost technique for growing the high-purity, thick epitaxial layers of SiC needed for these devices. diva-portal.orgarxiv.org While the standard process has historically used silane and a hydrocarbon gas, chloride-based CVD using precursors like dichlorosilane (a close relative of this compound) has been developed to increase growth rates. diva-portal.orgarxiv.org

In these processes, the chlorosilane is introduced into a reactor with a carbon source, typically a light hydrocarbon such as propane (B168953) or ethylene (B1197577), and a carrier gas like hydrogen. arxiv.org Theoretical thermodynamic analysis confirms that reactions involving dichlorosilane and various carbon precursors are favorable for SiC deposition. aip.org The use of dichlorosilane has been shown to reduce precursor losses by inhibiting the formation of elemental silicon at lower pressures, which in turn leads to an increased growth rate compared to silane-based chemistry. arxiv.org However, at higher pressures (above 300 torr), dichlorosilane can also decompose into elemental silicon, which limits the maximum achievable growth rate. arxiv.org Research using methyltrichlorosilane (B1216827) (MTS), another organochlorosilane, has demonstrated the ability to achieve very high growth rates, up to 104 µm/h. diva-portal.org

Table 1: Comparison of Precursor Systems in Silicon Carbide (SiC) CVD

| Precursor System | Deposition Temperature (°C) | Pressure (Torr) | Key Findings | Reference |

|---|---|---|---|---|

| Silane (SiH₄) + Propane (C₃H₈) | ~1550 | - | Standard process; growth rate limited by Si droplet formation. | diva-portal.org |

| Dichlorosilane (DCS) + Propane (C₃H₈) | - | Low Pressure | Suppresses elemental Si formation, reduces precursor loss, increases growth rate. | arxiv.org |

| Dichlorosilane (DCS) + Propane (C₃H₈) | - | >300 | DCS decomposes into elemental Si, limiting growth rate; similar to silane growth. | arxiv.org |

| Methyltrichlorosilane (MTS) + Hydrogen (H₂) | 1400 - 1470 | 3 - 200 | Achieved optically transparent β-SiC; deposition rate ≤ 1 µm/min is critical. | google.com |

| Methyltrichlorosilane (MTS) | - | - | Single-source precursor; achieved growth rates up to 104 µm/h. | diva-portal.org |

Growth of Silicon Nitride (Si₃N₄) and Related Materials

Silicon nitride is another critical advanced ceramic, valued for its high strength, thermal stability, and electrical insulation properties. archive.orgsoton.ac.uk It is widely used as a dielectric material, a passivation layer for microchips, and in structural components. soton.ac.ukresearchgate.net The synthesis of silicon nitride films often involves the reaction of a silicon precursor with ammonia (B1221849) (NH₃) in a CVD process. archive.orgresearchgate.net

Dichlorosilane is a commonly used silicon precursor for producing silicon nitride. researchgate.net For instance, reacting dichlorosilane with ammonia in dichloromethane (B109758) can yield a product that, upon pyrolysis at 1150°C, forms fragments of α-Si₃N₄, a specific crystalline phase of silicon nitride. archive.org

Furthermore, this compound is integral to the formation of preceramic polymers, which offer a versatile route to ceramic materials. soton.ac.uk The ammonolysis of precursors like bis(dichloroalkylsilyl)ethane, where the alkyl group can be ethyl, produces polysilazanes. soton.ac.uk These polymers can then be used as binders in the production of silicon nitride/silicon carbide (Si₃N₄/SiC) composite materials or pyrolyzed to form the ceramic itself. soton.ac.uk Similarly, highly branched polycarbosilanes, which serve as precursors for SiC ceramics, can be synthesized from monomers like chloroethyltrichlorosilane. ineosopen.org This polymer-derived ceramic (PDC) route allows for the creation of complex shapes and microstructures that are difficult to achieve through traditional powder processing. researchgate.net

Table 2: Synthesis Routes to Silicon Nitride (Si₃N₄) Using Chlorosilane Precursors

| Silicon Precursor | Co-reactant | Solvent/Process | Resulting Material/Intermediate | Key Observation | Reference |

|---|---|---|---|---|---|

| Dichlorosilane (H₂SiCl₂) | Ammonia (NH₃) | Thermal/Plasma-assisted CVD | Silicon Nitride (Si₃N₄) film | A standard manufacturing technology for Si₃N₄. | researchgate.net |

| Dichlorosilane (H₂SiCl₂) | Ammonia (NH₃) | Dichloromethane | α-Si₃N₄ fragments | Formed after pyrolysis of the initial reaction product. | archive.org |

| bis(dichloroethylsilyl)ethane | Ammonia (NH₃) | - | Polysilazane polymer | Polymer used as a binder for Si₃N₄/SiC composites. | soton.ac.uk |

| Silicon Tetrachloride (SiCl₄) | Ammonia (NH₃) | Benzene (inert solvent) | Silicon tetramide (intermediate) | An early method for producing a Si₃N₄ precursor. | archive.org |

Computational Chemistry and Theoretical Modeling in Dichloro Ethyl Silane Research

Quantum Chemical Investigations of Dichloro(ethyl)silane Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the fundamental reactivity of this compound. These calculations can predict molecular structures, electronic properties, and the energy changes associated with chemical transformations, offering a detailed picture of the molecule's reactive nature.

Computational studies have been instrumental in mapping out the plausible reaction mechanisms for this compound. For instance, the reaction between this compound (EtSi(H)Cl₂) and dimethyl sulfoxide (B87167) (DMSO) has been investigated to understand the formation of oligoethyl(hydro)cyclosiloxanes. researchgate.net A proposed mechanism suggests that the reaction proceeds through highly reactive ethyl(hydro)- and chloro(ethyl)silanones as key intermediates. researchgate.net The composition of the final products is heavily influenced by the solvent used, with non-polar solvents favoring the formation of cyclic siloxanes. researchgate.net

While direct computational studies on many reactions of this compound are specific, analogies can be drawn from similar molecules. For example, the thermal decomposition of dichlorosilane (B8785471) (H₂SiCl₂) was studied using high-level quantum chemical methods (G2 and QCISD(T)) and transition state theory. wikipedia.org These calculations identified the primary decomposition products as silylene (SiH₂) and hydrogen chloride (HCl), elucidating the lowest energy pathway for its breakdown. wikipedia.org Similar decomposition pathways involving the elimination of HCl or other small molecules are likely relevant for this compound.

The identification of a transition state (TS) is crucial for confirming a proposed reaction mechanism. Computationally, a true transition state is characterized as a first-order saddle point on the potential energy surface, which possesses exactly one imaginary vibrational frequency. github.io This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking of a Si-Cl bond and the formation of a Si-O bond. github.io To confirm that a located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. github.io

An energetic profile, or reaction energy diagram, maps the potential energy of a system as it transforms from reactants to products, passing through transition states and intermediates. researchgate.net These profiles are critical for determining the feasibility and rate of a reaction. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea), a key factor in reaction kinetics. researchgate.net

While specific energetic data for many this compound transformations are not widely published, studies on analogous compounds provide valuable insights. A quantum chemistry study on the alcoholysis of dichloromethylsilane, a closely related compound, calculated the activation energies for the stepwise substitution of chloride ions by ethoxy groups. researchgate.net The results from that study, which are consistent with experimental findings, highlight the power of computational methods to quantify reaction energetics. researchgate.net

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Main Reaction 1 | First substitution of Cl by OEt | 72.51 |

| Main Reaction 2 | Second substitution of Cl by OEt | 90.29 |

| Side Reaction | Formation of by-products | 182.6 |

Data derived from a theoretical study on the alcoholysis of dichloromethylsilane. researchgate.net Such calculations provide quantitative estimates of the energy barriers that must be overcome for the reaction to proceed.

These calculations are typically performed using DFT or other advanced methods, which can predict the Gibbs free energy of reactants, transition states, and products, allowing for the construction of a complete reaction profile. researchgate.netchemrxiv.org

Theoretical Approaches to Catalyst Design and Optimization Involving this compound

This compound is a key reagent in hydrosilylation, a reaction used to form silicon-carbon bonds, which is almost always facilitated by a catalyst. researchgate.net Computational chemistry offers a powerful strategy for designing and optimizing these catalysts. Theoretical approaches allow researchers to screen potential catalysts in silico, saving significant time and resources compared to experimental trial-and-error.

The most common hydrosilylation catalysts are based on platinum, but complexes of other metals like rhodium, nickel, and iron are also effective. researchgate.netnih.govepfl.ch The widely accepted Chalk-Harrod mechanism, which describes the catalytic cycle, involves several key steps: oxidative addition of the silane (B1218182) to the metal center, insertion of an alkene into the metal-hydride or metal-silicon bond, and reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Computational modeling can be applied to:

Elucidate Mechanisms: Detailed DFT studies can map the entire catalytic cycle for a given catalyst and substrate, such as the hydrosilylation of allyl chloride with a silane using rhodium catalysts. nih.gov This helps identify the rate-determining step and potential side reactions. nih.gov

Optimize Ligand Structures: The electronic and steric properties of the ligands attached to the metal center have a profound impact on catalyst activity and selectivity. By systematically modifying ligands in a computational model and calculating the energetic profile for each variation, researchers can identify ligand structures that lower the activation energy of the desired reaction pathway or raise the barrier for undesired side reactions. epfl.ch

Explore New Catalysts: Theoretical studies can explore the viability of catalysts based on earth-abundant and less expensive metals like iron or nickel as alternatives to precious metals like platinum. epfl.ch Computational screening can predict whether these metals can facilitate the key steps of the catalytic cycle with reasonable energy barriers.

For example, theoretical investigations into hydrosilylation reactions have explored catalysts from rhenium to molybdenum, providing insights into unexpected reaction pathways. science.gov Furthermore, DFT studies have shown how Lewis acid co-catalysts can enhance reactions by activating the Si-H bond. researchgate.net

Modeling of this compound Interactions in Complex Chemical Systems

The behavior of this compound in real-world applications often involves complex environments, such as in solution, at interfaces, or within polymeric matrices. Molecular Dynamics (MD) simulations are particularly well-suited for studying these large, complex systems. mdpi.com MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into dynamic processes and equilibrium structures. nih.gov

Key applications of modeling in complex systems include:

Surface Interactions and Self-Assembly: this compound and other chlorosilanes are used to modify surfaces, for example, by forming self-assembled monolayers (SAMs) on silica (B1680970). acs.org MD simulations can model the process of silane molecules adsorbing onto a surface, hydrolyzing in the presence of surface water, and condensing to form a covalently bonded layer. researchgate.net These simulations provide atomistic detail on the orientation, packing density, and disorder of the molecules in the layer, which are difficult to probe experimentally. acs.orgresearchgate.net

Behavior in Solution: The reactivity of this compound is highly dependent on the solvent. researchgate.net MD simulations can model the solvation shell around the silane molecule, revealing how solvent molecules interact with the reactive Si-Cl and Si-H bonds and influence reaction pathways.

Polymer and Composite Systems: In the formation of silicone polymers and composites, this compound reacts within a complex and evolving mixture. MD simulations can model the interactions between silane molecules, growing polymer chains, and filler particles (like silica), helping to understand how these interactions influence the final material properties. mdpi.com For instance, MD simulations have been used to study how silane coupling agents improve the mechanical properties of composites by modeling the interactions at the organic-inorganic interface. mdpi.com

These modeling techniques bridge the gap between the quantum mechanical behavior of a single molecule and the macroscopic properties of a bulk material or system.

Emerging Research Directions and Future Perspectives

Exploration of Novel Reactivity Patterns of Dichloro(ethyl)silane

Recent research has begun to uncover unexpected and novel reactivity patterns for this compound, moving beyond its traditional role as a simple precursor for polysiloxanes. The solvent's nature, for instance, has been shown to significantly influence its reaction pathways.

One notable area of investigation is the reaction between this compound and Dimethyl sulfoxide (B87167) (DMSO). Studies have revealed that the composition of the products is highly dependent on the polarity of the solvent used. In non-polar or low-polarity solvents like toluene (B28343) and chloroform (B151607), the reaction predominantly yields oligoethyl(hydro)cyclosiloxanes. researchgate.net Conversely, in more polar solvents such as diethyl ether, the major products shift to linear α,ω-diethoxyoligoethyl(hydro)siloxanes. researchgate.net This solvent-dependent reactivity suggests the involvement of transient intermediates, potentially including ethyl(hydro)- and chloro(ethyl)silanones. researchgate.net

Another emerging area of reactivity is in substituent exchange reactions. Research has demonstrated that in the presence of a catalyst like aluminum chloride, this compound can undergo substituent exchange with various chloro(phenyl)silanes. researchgate.net This reaction provides a pathway to synthesize chloro(ethyl)(phenyl)silanes, which are valuable intermediates for more complex organosilicon structures. researchgate.net These findings open up new synthetic possibilities for creating precisely substituted silane (B1218182) monomers.

The following table summarizes the effect of solvent on the reaction of this compound with DMSO.

| Solvent | Major Product(s) | Plausible Intermediate(s) |

|---|---|---|

| Toluene (Non-polar) | Oligoethyl(hydro)cyclosiloxanes ((EtSi(H)O)n) | Ethyl(hydro)silanone |

| Chloroform (Low polarity) | Oligoethyl(hydro)cyclosiloxanes ((EtSi(H)O)n) | Ethyl(hydro)silanone |

| Acetonitrile (B52724) | Oligoethyl(hydro)cyclosiloxanes and Cyclic monochlorinated siloxanes | Ethyl(hydro)silanone, Chloro(ethyl)silanone |

| Diethyl ether | Linear α,ω-diethoxyoligoethyl(hydro)siloxanes | Ethyl(hydro)silanone, Chloro(ethyl)silanone |

Development of Sustainable Synthetic Routes for this compound and its Derivatives

In line with the principles of green chemistry, significant effort is being directed towards developing more sustainable and environmentally benign synthetic routes for organosilanes, including this compound and its derivatives. nih.gov The traditional Müller-Rochow process, while effective, is energy-intensive and relies on chlorinated reagents. vulcanchem.com

Current research focuses on several "greener" alternatives:

Chlorine-Free Routes: A major goal is to develop chlorine-free pathways to organosilicon compounds. mdpi.com One promising approach involves the direct synthesis of alkoxysilanes from silicon metal and alcohols. mdpi.com These alkoxysilanes can then serve as versatile, less corrosive precursors for a wide range of derivatives, avoiding the generation of harmful byproducts like hydrogen chloride that are common in chlorosilane chemistry. mdpi.com

Photochemical Methods: The use of light to drive chemical reactions represents a sustainable and powerful synthetic strategy. Recent studies have demonstrated the photoinduced synthesis of silanols from hydrosilanes under ambient, aerobic conditions using a readily available chlorinated solvent. nih.gov This approach avoids harsh reagents and high temperatures, offering a scalable and sustainable method for producing valuable silanol (B1196071) derivatives. nih.gov

Electrochemical Synthesis: Electrochemically driven methods are gaining traction as a sustainable tool in organic synthesis. rsc.org By using electrons as the primary "reagent," these methods can often be performed in green solvents and avoid the need for stoichiometric chemical oxidants or reductants, reducing waste generation. rsc.org Exploring electrochemical routes to this compound or its functionalized derivatives is a promising future direction.

Expanding the Catalytic Scope of this compound in Organic Synthesis

While silanes are widely recognized as stoichiometric reagents in organic chemistry, particularly as reducing agents in hydrosilylation reactions, their potential in catalysis is an area of growing interest. organic-chemistry.org Research into the catalytic applications of this compound is still in its early stages, but related studies suggest several promising avenues.

The Si-H bond in this compound is a key feature for its reactivity, making it a potential hydride donor. While often used with a separate catalyst, such as indium(III) chloride for the reduction of alcohols, future research may focus on developing systems where a this compound-derived species is itself the catalyst or a crucial part of the catalytic cycle. organic-chemistry.org

Furthermore, this compound can serve as a precursor for catalytically active materials. For instance, it can be used to synthesize specifically functionalized siloxanes or silsesquioxanes. These silicon-based scaffolds can then be used to immobilize catalytically active metal centers or organocatalysts, combining the robustness of a silica-like support with the tailored reactivity of the catalytic site.

Creation of Advanced Materials with Tailored Properties via this compound Chemistry

This compound is a key building block for a variety of advanced materials, leveraging its ability to form stable siloxane (Si-O-Si) linkages. Its bifunctional nature allows for the creation of linear polymers, while the reactive Si-H and Si-Cl bonds provide handles for further chemical modification.

Semiconductor Materials: In the microelectronics industry, this compound is used in Low-Pressure Chemical Vapor Deposition (LPCVD) processes. wikipedia.org When mixed with ammonia (B1221849), it serves as a precursor for depositing silicon nitride films, which are essential dielectric layers in integrated circuits. wikipedia.org The ability to tune process conditions allows for control over the properties of the resulting film.

Polymeric Materials: As a classic precursor, this compound undergoes hydrolysis to form polysiloxanes. vulcanchem.comguidechem.com By controlling the hydrolysis and condensation conditions, it is possible to create a range of materials from oils to cross-linked elastomers with specific mechanical and thermal properties. Research is focused on creating copolymers by reacting this compound with other functional silanes to produce materials with tailored characteristics. guidechem.com

Surface Modification: The reactivity of the Si-Cl bonds allows this compound to be covalently attached to hydroxylated surfaces, such as silicon wafers, glass, and metal oxides. acs.org This process can be used to create monomolecular or thin oligomeric layers that modify the surface properties, such as hydrophobicity. acs.org This is crucial for applications in coatings, adhesion, and biocompatible materials. researchgate.net

Synergistic Experimental and Theoretical Approaches in this compound Research

The integration of computational chemistry with experimental studies is becoming indispensable for advancing the understanding of this compound and related compounds. This synergistic approach allows researchers to predict reactivity, elucidate complex reaction mechanisms, and design new molecules and materials with desired properties.

Modeling Reactivity: Theoretical calculations, such as Density Functional Theory (DFT), are used to investigate reaction pathways and transition states. For example, computational studies can model the H-abstraction reactions from silanes, calculating barrier energies and rate constants that are difficult to measure experimentally. nih.gov This provides fundamental insights into the reactivity of the Si-H bond in this compound.

Predicting Molecular Properties: Computational methods can calculate molecular structures, vibrational frequencies, and NMR chemical shifts. semanticscholar.org These predicted data can be compared with experimental results from X-ray crystallography and spectroscopy to confirm the identity and structure of new compounds synthesized from this compound. d-nb.info

Designing Novel Materials: By modeling the interactions between silane molecules and surfaces, researchers can predict how they will assemble and react. hydrophobe.org This computational insight can guide the design of experiments for creating advanced materials, such as water-repellent coatings or functionalized interfaces, by optimizing the molecular structure of the silane precursor. hydrophobe.org

The table below provides examples of how experimental and theoretical methods are jointly applied in silane research.

| Research Area | Experimental Technique | Theoretical Method | Synergistic Outcome |

|---|---|---|---|

| Reaction Mechanism | NMR Spectroscopy, Gas Chromatography | Density Functional Theory (DFT) | Elucidation of reaction intermediates and transition states. researchgate.net |

| Material Synthesis | Chemical Vapor Deposition (CVD), Polymerization | Molecular Dynamics (MD) | Prediction of film growth and polymer chain conformation. acs.org |

| Spectroscopic Analysis | Infrared (IR), Raman Spectroscopy | Ab initio calculations | Accurate assignment of vibrational modes. nih.gov |

| Surface Chemistry | Contact Angle Measurement, Ellipsometry | Quantum Chemistry Calculations | Understanding bonding and interactions at interfaces. hydrophobe.org |

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of dichloro(ethyl)silane?

- Methodological Answer : Key factors include reagent stoichiometry (e.g., replacing tetraethoxysilane with ethyltrichlorosilane), granulated magnesium supply rate (50–110 g/h), and reactor design (columnar apparatus with stirring for enhanced mixing). Excess magnesium ensures efficient Grignard reagent formation, while controlled reagent concentrations minimize byproducts .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats), conduct reactions in fume hoods, and avoid skin contact. Waste must be segregated and processed by certified hazardous waste facilities. Ethylsilanes are moisture-sensitive; storage under inert gas (e.g., nitrogen) prevents hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (e.g., NMR for silicon bonding environments) and FTIR (Si-Cl stretching at ~480 cm). Cross-validate with X-ray crystallography (powder or single-crystal) to resolve structural ambiguities, as demonstrated in hafnium-silane complexes .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in organosilicon polymer synthesis versus small-molecule functionalization?

- Methodological Answer : In polymer synthesis, this compound acts as a crosslinker via hydrolysis-condensation (Si-Cl to Si-O-Si bridges). For small molecules, it participates in nucleophilic substitutions (e.g., with alcohols or amines). Kinetic studies (GC-MS monitoring) and DFT calculations can elucidate pathway divergences .

Q. What computational methods are suitable for modeling this compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d)) can predict transition states and activation energies. Solvent effects (e.g., toluene) should be incorporated via continuum models (SMD) .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., solubility, enthalpy) for this compound derivatives?

- Methodological Answer : Perform replicate calorimetry (DSC) and phase equilibria experiments under controlled humidity. Compare with literature using statistical tools (e.g., ANOVA) and validate via collaborative inter-laboratory studies .

Q. What role does this compound play in designing silicon-based materials with tailored hydrophobicity?

- Methodological Answer : As a precursor, it introduces ethyl groups to surfaces, reducing surface energy. Quantify hydrophobicity via contact angle measurements (goniometry) and correlate with silane layer thickness (ellipsometry or AFM). Optimize deposition conditions (e.g., vapor-phase vs. solution-phase) .

Q. How can researchers experimentally determine the activation energy of this compound in hydrolysis reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.